

Application Notes and Protocols for Peruvoside in Cell Culture Experiments

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Compound of Interest

Compound Name: *Peruvoside*

Cat. No.: *B190475*

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Introduction

Peruvoside is a cardiac glycoside isolated from *Thevetia peruviana*.^[1] It functions by inhibiting the Na⁺/K⁺-ATPase pump, which leads to an increase in intracellular calcium and strengthened heart muscle contractions.^[2] Beyond its traditional use in treating cardiac insufficiency, recent research has highlighted its potential as an anticancer and antiviral agent.^{[2][3]} **Peruvoside** has been shown to induce apoptosis and autophagy in various cancer cell lines, including breast, lung, and liver cancers, by modulating key signaling pathways such as MAPK, Wnt/ β -catenin, and PI3K/AKT/mTOR.^{[3][4][5]} This document provides detailed protocols for the preparation of **Peruvoside** stock solutions for use in cell culture experiments, as well as methodologies for common assays to evaluate its biological activity.

Data Presentation

Chemical and Physical Properties of Peruvoside

Property	Value	Source
CAS Number	1182-87-2	[1][6]
Molecular Formula	C ₃₀ H ₄₄ O ₉	[1][6]
Molecular Weight	548.66 g/mol	[1]
Appearance	Light yellow powder	[6][7]
Melting Point	161-164°C	[1][6][7]
Solubility	DMSO: ≥ 250 mg/mL (455.66 mM) Freely soluble in chloroform and acetone Sparingly soluble in methanol and ethanol Insoluble in water	[1][3][6][8]
Storage (Powder)	-20°C for up to 3 years	[3]
Storage (in DMSO)	-80°C for up to 1 year	[3]

In Vitro Activity of Peruvoside

Cell Line	Assay	IC ₅₀ / Effective Concentration	Duration	Source
A549 (Lung Cancer)	Western Blot	5, 10, 50 nM	24 hours	[3]
PC9, PC9/gef, H3255, H1975 (Lung Cancer)	Viability/Proliferation	50-1000 nM	24 hours	[2]
A549, PC9/gef, H1975 (Lung Cancer)	Sensitization to Gefitinib	0.005-0.5 µM	72 hours	[2]
MCF-7 (Breast Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer)	Cell Cycle Arrest/Apoptosis	0-100 µM	24 hours	[2]
KG1a (Primitive Myeloid Leukemia)	MTT Assay	IC ₅₀ : 26 nM	24 hours	[9]
K562 (Chronic Myeloid Leukemia)	MTT Assay	IC ₅₀ : ~100 nM	24 hours	[9] [10]
RD, SJCRH30, Huh7 (Various)	Antiviral Assay	EC ₅₀ : 10.14 - 20.83 nM	12-48 hours	[11]

Experimental Protocols

Protocol 1: Preparation of Peruvoside Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Peruvoside** in DMSO.

Materials:

- **Peruvoside** powder (CAS 1182-87-2)

- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Safety Precautions: **Peruvoside** is toxic if swallowed, inhaled, or in contact with skin.[6]
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the powder in a chemical fume hood.
- Calculation: To prepare a 10 mM stock solution, calculate the required mass of **Peruvoside** using its molecular weight (548.66 g/mol).
 - $\text{Mass (mg)} = 10 \text{ mM} \times 548.66 \text{ g/mol} \times \text{Volume (L)} \times 1000 \text{ mg/g}$
 - For 1 mL of a 10 mM stock solution: $\text{Mass} = 10 \times 10^{-3} \text{ mol/L} \times 548.66 \text{ g/mol} \times 1 \times 10^{-3} \text{ L} \times 1000 \text{ mg/g} = 5.4866 \text{ mg}$.
- Weighing: In a chemical fume hood, carefully weigh out the calculated amount of **Peruvoside** powder and place it into a sterile microcentrifuge tube or cryovial.
- Dissolution: Add the desired volume of sterile DMSO to the tube containing the **Peruvoside** powder. For example, add 1 mL of DMSO to 5.4866 mg of **Peruvoside**.
- Mixing: Tightly cap the tube and vortex thoroughly until the **Peruvoside** is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution if necessary.[3][8]
- Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use

(up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

- **Working Solution Preparation:** When ready to use, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in cell culture medium. For example, to prepare a 100 nM working solution in 10 mL of medium from a 10 mM stock, add 1 µL of the stock solution to the medium. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity to the cells.[10]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of **Peruvoside** on cancer cells.

Materials:

- Cells of interest (e.g., A549, MCF-7, HepG2)
- Complete cell culture medium
- **Peruvoside** working solutions
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
- Multichannel pipette
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

- **Treatment:** Prepare serial dilutions of **Peruvoside** in complete medium. Remove the old medium from the wells and add 100 µL of the **Peruvoside**-containing medium or vehicle control (medium with the same concentration of DMSO as the highest **Peruvoside** concentration) to the respective wells.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- **MTT Addition:** After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.^[10] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.^[12]
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value of **Peruvoside**.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by **Peruvoside** using flow cytometry.

Materials:

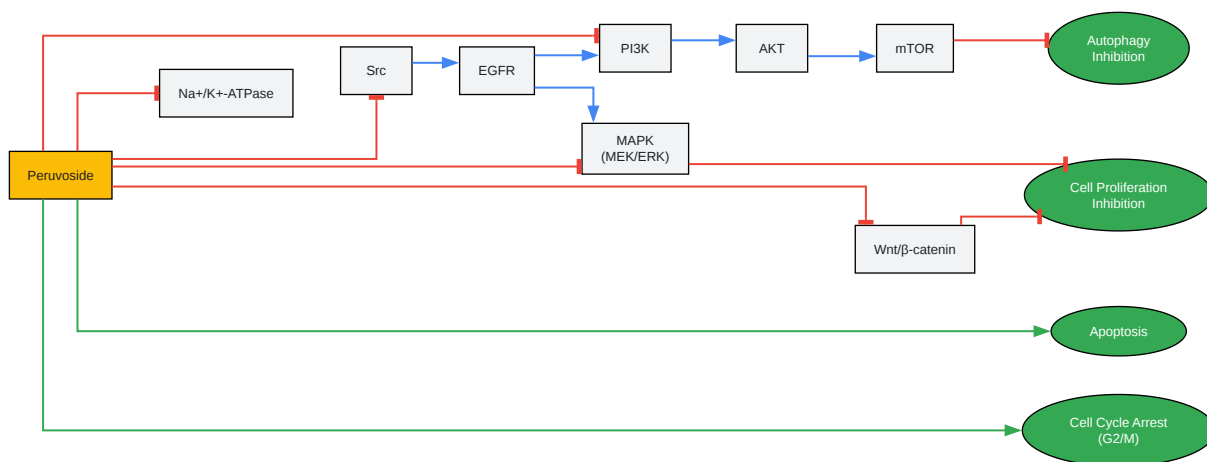
- Cells treated with **Peruvoside** or vehicle control
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Harvesting: Following treatment with **Peruvoside**, harvest both floating and adherent cells. For adherent cells, use a gentle cell detachment solution like trypsin.
- Washing: Wash the collected cells twice with cold PBS by centrifuging at low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.[\[13\]](#)
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- Incubation: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[\[13\]](#)
 - Healthy cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

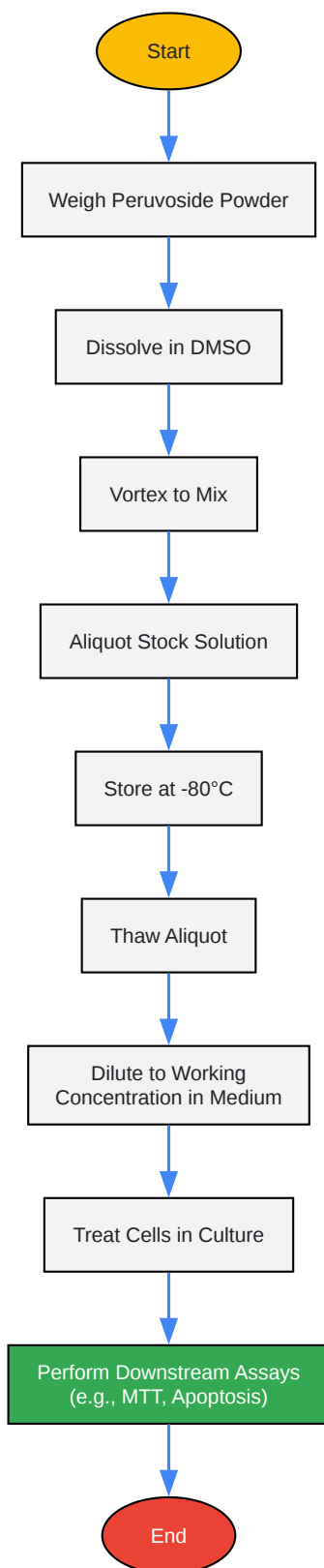
Peruvoside Signaling Pathways



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Caption: **Peruvoside** inhibits multiple signaling pathways to induce anticancer effects.

Experimental Workflow: Peruvoside Stock Preparation and Cell Treatment



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Caption: Workflow for preparing and using **Peruvoside** in cell culture.

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